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  • Product: (2-Aminoadamantan-2-yl)methanol hydrochloride
  • CAS: 1257334-61-4

Core Science & Biosynthesis

Foundational

A Technical Guide to (2-Aminoadamantan-2-yl)methanol hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has become a privileged structure in medicinal chemistry. Its unique p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has become a privileged structure in medicinal chemistry. Its unique properties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides an in-depth look at a specific functionalized derivative, (2-Aminoadamantan-2-yl)methanol hydrochloride, offering critical data and procedural insights for its application in research and development.

Core Compound Identification and Properties

Unambiguous identification is the cornerstone of chemical research. The fundamental identifiers and physicochemical properties of (2-Aminoadamantan-2-yl)methanol hydrochloride are summarized below.

PropertyDataSource(s)
Chemical Name (2-Aminoadamantan-2-yl)methanol hydrochloride[3][4]
CAS Number 1257334-61-4[3][4]
Molecular Formula C11H20ClNO[4]
Molecular Weight 217.73 g/mol [4]
Physical Form Solid / Powder[5][6]
Synonyms (2-amino-2-adamantyl)methanol hydrochloride[7]

Note: There appears to be some discrepancy in the public domain regarding the precise molecular weight, with some sources listing it slightly differently. The value of 217.73 g/mol corresponds to the provided molecular formula for the hydrochloride salt.

The Adamantane Advantage in Drug Discovery

The adamantane moiety is not merely a passive scaffold; it actively imparts desirable characteristics to a molecule. Its incorporation into drug candidates can:

  • Enhance Lipophilicity: The hydrocarbon cage structure increases the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][8]

  • Improve Pharmacokinetics: Adamantane derivatives often exhibit increased metabolic stability and prolonged half-life, leading to more favorable dosing regimens.[9]

  • Provide a Rigid Binding Motif: The rigid structure can lock a pharmacophore into an optimal orientation for binding to a biological target, potentially increasing potency and selectivity.[9]

This has led to the successful development of numerous adamantane-based drugs for a wide range of diseases, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin).[2][8]

Synthesis Pathway: From Adamantanone to the Target Compound

The synthesis of (2-Aminoadamantan-2-yl)methanol hydrochloride logically starts from the commercially available precursor, 2-adamantanone. The overall strategy involves the introduction of both an amino group and a hydroxymethyl group at the C2 position. A plausible and common synthetic approach is a multi-step process.

Causality in Synthesis Design: The choice of a synthetic route for such a geminal (attached to the same carbon) amino alcohol requires careful planning. A direct one-pot reaction is often challenging. Therefore, a stepwise approach, first creating the aminonitrile (a Strecker-type reaction) followed by reduction, is a robust and validated method.

Conceptual Experimental Workflow

The following diagram illustrates a logical synthetic pathway.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A 2-Adamantanone B 2-Aminoadamantane-2-carbonitrile (Intermediate) A->B + KCN, NH4Cl (Strecker Reaction) C (2-Aminoadamantan-2-yl)methanol (Free Base) B->C + LiAlH4 or other reducing agent (Reduction) D (2-Aminoadamantan-2-yl)methanol hydrochloride (Final Product) C->D + HCl in ether/dioxane (Acidification)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol: Synthesis of 2-Aminoadamantane (A Related Precursor)

Objective: To synthesize 2-aminoadamantane via one-pot reductive amination.

Materials:

  • 2-Adamantanone

  • Anhydrous Methanol

  • Ammonium Acetate

  • Sodium Cyanoborohydride (NaBH₃CN)

  • 2 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Solid Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: Dissolve 2-adamantanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol within a round-bottom flask. Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the key imine intermediate.[10]

    • Scientist's Insight: Using a large excess of the ammonium salt pushes the equilibrium towards the imine, maximizing the substrate for the subsequent reduction step.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) in small portions.[10]

    • Trustworthiness Check: NaBH₃CN is a milder reducing agent than NaBH₄ and is selective for the imine over the ketone, preventing the formation of 2-adamantanol as a major byproduct.[1] Portion-wise addition at 0 °C controls the reaction rate and any potential exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24 hours to ensure complete reduction.[10]

  • Work-up & Quenching: Carefully quench the reaction by the slow addition of 2 M HCl until the effervescence ceases. This neutralizes excess reducing agent.

  • Solvent Removal: Evaporate the methanol under reduced pressure.

  • Extraction & Purification:

    • Partition the remaining aqueous residue between diethyl ether and water.

    • Acidify the aqueous layer further with concentrated HCl and wash with diethyl ether to remove any unreacted ketone.

    • Basify the aqueous layer with solid NaOH until strongly alkaline. This deprotonates the amine hydrochloride salt to the free amine.

    • Extract the free amine into diethyl ether (e.g., 3 times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminoadamantane.[10]

Analytical Characterization

Confirming the identity and purity of the final compound is paramount. For adamantane derivatives, a combination of techniques is standard.

  • High-Performance Liquid Chromatography (HPLC): Due to the polar nature and lack of a strong UV chromophore, HPLC analysis of aminoadamantanes often requires pre-column derivatization to enhance detection by UV or fluorescence detectors.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both identification and quantification. Derivatization is typically required to increase the volatility of the polar amino alcohol. The mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of atoms within the adamantane cage and the presence of the aminomethanol moiety.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

  • Hazard Classification: Related aminoadamantane hydrochlorides are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5][12]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[12][13] Handling should be performed in a well-ventilated area or a chemical fume hood.[13][14]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][13]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

    • In case of skin contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[13]

    • If swallowed: Do not induce vomiting. Seek immediate medical assistance.[13]

References

  • (2-aminoadamantan-2-yl)methanol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Spilovska, K., Zemek, F., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(24), 2635-2664.
  • The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • DRUGS BASED ON ADAMANTANE DERIVATIVES. ResearchGate. [Link]

  • Safety data sheet. CPAChem. [Link]

  • (2-aminoadamantan-2-yl)methanol hydrochloride (C11H19NO). PubChemLite. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (2-Aminoadamantan-2-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Aminoadamantan-2-yl)methanol hydrochloride is a fascinating molecule belonging to the adamantane family, a class of compounds renowned for their...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminoadamantan-2-yl)methanol hydrochloride is a fascinating molecule belonging to the adamantane family, a class of compounds renowned for their rigid, cage-like structure and significant applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the anticipated crystal structure and stereochemistry of this specific derivative. While a definitive crystal structure from single-crystal X-ray diffraction for (2-Aminoadamantan-2-yl)methanol hydrochloride is not publicly available at the time of this writing, this document synthesizes established principles of adamantane chemistry, stereoisomerism, and crystallographic trends to offer a robust predictive model. We will delve into the inherent chirality of 2,2-disubstituted adamantanes, propose the likely molecular conformation, and outline the detailed experimental protocols that would be employed for its definitive structural elucidation and characterization. This guide is intended to serve as a valuable resource for researchers working with adamantane derivatives, providing both theoretical grounding and practical methodological insights.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, a tricyclic alkane with a diamondoid structure, was first isolated from petroleum in 1933. Its unique properties, including high thermal stability, lipophilicity, and a rigid, well-defined three-dimensional geometry, have made it a privileged scaffold in drug discovery.[1] The incorporation of the adamantane cage into a drug molecule can enhance its therapeutic index by influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

The derivative in focus, (2-Aminoadamantan-2-yl)methanol hydrochloride, is a 2,2-disubstituted adamantane. This substitution pattern at a secondary carbon of the adamantane cage introduces a chiral center, a feature of critical importance in pharmacology where the biological activity of enantiomers can differ significantly. The presence of both an amino group and a hydroxyl group suggests potential for hydrogen bonding, which will play a crucial role in its crystal packing and interactions with biological targets.

Stereochemistry: The Inherent Chirality of (2-Aminoadamantan-2-yl)methanol

The adamantane molecule itself is achiral, possessing several mirror planes and axes of rotation. However, substitution at the C2 position with two different functional groups, as in (2-Aminoadamantan-2-yl)methanol, removes all planes of symmetry, rendering the molecule chiral.[2]

The C2 carbon atom in (2-Aminoadamantan-2-yl)methanol is a stereocenter. The four different substituents attached to this carbon are:

  • The amino group (-NH2)

  • The methanol group (-CH2OH)

  • The C1 bridgehead carbon of the adamantane cage

  • The C3 bridgehead carbon of the adamantane cage

Due to this chirality, (2-Aminoadamantan-2-yl)methanol exists as a pair of enantiomers: (R)-(2-Aminoadamantan-2-yl)methanol and (S)-(2-Aminoadamantan-2-yl)methanol. The hydrochloride salt of a racemic mixture would crystallize as a racemic conglomerate or a racemic compound.

G cluster_0 Chirality at C2 of (2-Aminoadamantan-2-yl)methanol C2 C2* NH2 -NH3+ C2->NH2 Substituent 1 CH2OH -CH2OH C2->CH2OH Substituent 2 Adamantane_C1 Adamantane Cage (C1 path) C2->Adamantane_C1 Substituent 3 Adamantane_C3 Adamantane Cage (C3 path) C2->Adamantane_C3 Substituent 4

Caption: Diagram illustrating the four different substituents attached to the C2 stereocenter of the adamantane core.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the key features of the crystal structure of (2-Aminoadamantan-2-yl)methanol hydrochloride based on the known behavior of similar molecules. The protonated amino group (-NH3+) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the chloride ion (Cl-) and the oxygen and nitrogen atoms are hydrogen bond acceptors.

We anticipate a complex network of hydrogen bonds to be the dominant feature of the crystal packing. These interactions would likely involve:

  • N-H···Cl: Strong hydrogen bonds between the ammonium group and the chloride ion.

  • O-H···Cl: Hydrogen bonds between the hydroxyl group and the chloride ion.

  • N-H···O: Intermolecular hydrogen bonds between the ammonium group of one molecule and the hydroxyl group of a neighboring molecule.

These directional interactions will guide the self-assembly of the molecules into a stable, three-dimensional lattice. The bulky and non-polar adamantane cages will likely pack in a way that maximizes van der Waals interactions, filling space efficiently.

Experimental Protocols for Structural Elucidation

The definitive determination of the crystal structure and stereochemistry of (2-Aminoadamantan-2-yl)methanol hydrochloride would require a combination of single-crystal X-ray diffraction and spectroscopic techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth:

    • Dissolve the (2-Aminoadamantan-2-yl)methanol hydrochloride powder in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water, isopropanol).

    • Employ a slow evaporation or slow cooling technique to encourage the formation of single crystals of suitable size and quality for diffraction.

  • Crystal Mounting:

    • Select a well-formed, single crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperature).

  • Data Collection:

    • Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to determine their intensities.

    • Determine the unit cell parameters and the space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate crystal structure.

G cluster_workflow Single-Crystal X-ray Diffraction Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: A typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and providing information about the connectivity and chemical environment of atoms in a molecule.

  • ¹H NMR: To identify the number and types of protons and their neighboring atoms.

  • ¹³C NMR: To determine the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the complex spectra of the adamantane cage.

The chemical shifts observed in the NMR spectra would be influenced by the stereochemistry of the molecule and the nature of the substituents.[3]

Tabular Summary of Expected Data

While we do not have experimental data for the title compound, the following table presents the kind of information that would be obtained from a successful crystallographic study, with placeholder values for illustration.

Crystallographic Parameter Expected Information
Chemical FormulaC₁₁H₂₀ClNO
Molecular Weight217.73 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Volume (ų)Calculated from unit cell
Z (molecules per unit cell)e.g., 4
Key Bond Lengths (Å)C-C, C-N, C-O
Key Bond Angles (°)Angles around the C2 stereocenter
Hydrogen Bond GeometriesDonor-H···Acceptor distances and angles

Conclusion

(2-Aminoadamantan-2-yl)methanol hydrochloride is a chiral, functionalized adamantane derivative with significant potential in various fields of chemical and pharmaceutical research. Although its specific crystal structure has yet to be reported in the public domain, this guide has provided a detailed, predictive analysis of its key structural and stereochemical features based on established chemical principles. The outlined experimental protocols for single-crystal X-ray diffraction and NMR spectroscopy provide a clear roadmap for the definitive characterization of this and similar adamantane derivatives. The anticipated rich network of hydrogen bonds, governed by the amino, hydroxyl, and chloride moieties, will undoubtedly lead to a fascinating and complex solid-state architecture. This guide serves as a foundational resource for researchers, enabling them to anticipate the structural properties of this molecule and to design further experimental studies.

References

  • Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. (2022). PMC. Available at: [Link]

  • (2-Aminophenyl)methanol. (n.d.). PMC. Available at: [Link]

  • 2-Substituted and 2,2-disubstituted adamantane derivatives as models for studying substituent chemical shifts and C–Hax⋯Yax cyclohexane contacts—results from experimental and theoretical NMR spectroscopic chemical shifts and DFT structures. (2025). ResearchGate. Available at: [Link]

  • adamantanes. (n.d.). University of Wisconsin-Platteville. Available at: [Link]

  • adamantanes. (n.d.). University of Wisconsin-Platteville. Available at: [Link]

  • Chirality of substituted adamantanes. (2016). Chemistry Stack Exchange. Available at: [Link]

  • (2-aminoadamantan-2-yl)methanol hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. (n.d.). PMC. Available at: [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (2012). ResearchGate. Available at: [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (2022). MDPI. Available at: [Link]

  • (2-Aminophenyl)methanol. (2011). ResearchGate. Available at: [Link]

  • (2-aminoadamantan-2-yl)methanol hydrochloride (C11H19NO). (n.d.). PubChemLite. Available at: [Link]

  • Synthesis of Sterically Congested 2,2′-Bi(Adamantyl)-Based Alcohol and Amines. (2019). ACS Publications. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Available at: [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Available at: [Link]

  • 2-Aminoadamantane. (n.d.). PubChem. Available at: [Link]

  • 2-DIMETHYL-AMINO-ADAMANTANE-HYDROCHLORIDE. (n.d.). SpectraBase. Available at: [Link]

Sources

Foundational

Pharmacokinetics of (2-Aminoadamantan-2-yl)methanol Hydrochloride in Animal Models: A Comprehensive Technical Guide

Executive Summary (2-Aminoadamantan-2-yl)methanol hydrochloride (CAS: 1257334-61-4) is a novel derivative within the aminoadamantane class, a family of compounds historically recognized for their potent antiviral and neu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Aminoadamantan-2-yl)methanol hydrochloride (CAS: 1257334-61-4) is a novel derivative within the aminoadamantane class, a family of compounds historically recognized for their potent antiviral and neuroprotective properties[1][2]. The structural hallmark of this class—the rigid, highly lipophilic adamantane cage—confers unique absorption, distribution, metabolism, and excretion (ADME) characteristics.

As a Senior Application Scientist, it is critical to approach the preclinical evaluation of this compound not as an isolated entity, but as a functional system governed by its physicochemical properties. The addition of the methanol moiety to the 2-aminoadamantane scaffold introduces new hydrogen-bonding dynamics, subtly altering its partition coefficient (LogP) and potentially fine-tuning its target affinity (e.g., NMDA receptor antagonism) and clearance pathways. This whitepaper provides an in-depth, self-validating framework for understanding and experimentally characterizing the in vivo pharmacokinetics (PK) of (2-Aminoadamantan-2-yl)methanol hydrochloride in animal models.

Physicochemical Foundations & ADME Implications

The pharmacokinetic behavior of adamantane derivatives is dictated by the "lipophilic bullet" effect of the tricyclic hydrocarbon cage[2].

  • Absorption: The high lipophilicity of the adamantane core ensures rapid and near-complete absorption across the gastrointestinal (GI) tract epithelium following oral (PO) administration.

  • Distribution: Adamantanes exhibit an exceptionally high volume of distribution ( Vd​ ). They readily cross the blood-brain barrier (BBB) and accumulate in lipid-rich and highly perfused tissues such as the brain, liver, and spleen[3].

  • Metabolism & Excretion: The rigid cage protects the molecule from rapid metabolic degradation. However, significant species-specific differences exist. While humans excrete related compounds like memantine largely unchanged via the kidneys (half-life of 60–80 hours), rodents (mice and rats) exhibit a much higher rate of active tubular secretion and hepatic metabolism, resulting in a drastically shorter half-life (<4 hours)[4].

ADME_Workflow Dose Drug Administration (IV / PO) Abs Absorption (GI Tract / Portal Vein) Dose->Abs PO Plasma Central Compartment (Systemic Plasma) Dose->Plasma IV Abs->Plasma High Bioavailability Dist Tissue Distribution (Brain, Liver, Spleen) Plasma->Dist High Lipophilicity Metab Hepatic Metabolism (Species-Specific CYP) Plasma->Metab Rodent Models Excr Renal Excretion (Glomerular & Tubular) Plasma->Excr Primary Clearance Metab->Excr

Fig 1. Systemic ADME workflow for adamantane derivatives illustrating rapid absorption and wide tissue distribution.

Translational Pharmacokinetics: Rodent vs. Human Models

When designing efficacy studies for (2-Aminoadamantan-2-yl)methanol hydrochloride in murine models (e.g., transgenic Alzheimer's models or viral infection models), direct dose translation from human data is fundamentally flawed.

In mice and rats, the systemic clearance of aminoadamantanes is significantly higher than the glomerular filtration rate (GFR)—approximately 4.5 and 13 times higher, respectively[4]. This indicates a massive contribution of active renal transport and rodent-specific hepatic metabolism. Consequently, to achieve steady-state plasma concentrations equivalent to therapeutic human doses, rodents require either continuous infusion (via osmotic minipumps), drug-admixed chow, or high-frequency dosing regimens[5].

Furthermore, postmortem redistribution (PMR) is a critical artifact in adamantane PK studies. Because the drug sequesters heavily in solid organs, delayed tissue harvesting can result in artificial elevations of blood concentrations as the drug diffuses back into the central compartment post-euthanasia[3].

Table 1: Predicted Pharmacokinetic Parameters in Rodent Models

Data extrapolated from class-representative aminoadamantanes (10 mg/kg PO dosing).

ParameterDefinitionPredicted Value (Rodent)Causality / Mechanism
Tmax​ Time to maximum plasma concentration1.0 – 2.0 hoursRapid GI absorption driven by the lipophilic adamantane core.
Cmax​ Maximum plasma concentration~0.5 – 1.2 µg/mLHigh initial peak followed by rapid tissue distribution.
t1/2​ Elimination half-life2.5 – 4.0 hoursRapid active tubular secretion and species-specific CYP metabolism.
Vd​ Volume of distribution> 8.0 L/kgExtensive partitioning into lipophilic tissues (brain, liver).
Bioavailability (F) Systemic availability (PO vs IV)30% – 50%Moderate first-pass metabolism in rodents compared to humans.

Putative Pharmacodynamic Pathway

Like memantine and amantadine, the primary neuropharmacological target for 2-aminoadamantane derivatives is the N-methyl-D-aspartate (NMDA) receptor. These compounds act as low-affinity, uncompetitive, open-channel blockers[6]. They selectively block excessive calcium influx during states of chronic excitotoxicity while sparing physiological synaptic transmission.

MOA_Pathway Glutamate Presynaptic Glutamate Release NMDAR NMDA Receptor (Postsynaptic) Glutamate->NMDAR Activation Ca2 Ca2+ Influx NMDAR->Ca2 Channel Opening Tox Neuronal Excitotoxicity Ca2->Tox Overstimulation Drug (2-Aminoadamantan-2-yl)methanol Block Uncompetitive Channel Blockade Drug->Block Binds inside channel Block->NMDAR Inhibits

Fig 2. Putative neuroprotective signaling pathway via uncompetitive NMDA receptor antagonism.

Experimental Methodologies & Self-Validating Protocols

To accurately quantify (2-Aminoadamantan-2-yl)methanol hydrochloride, standard UV-Vis detection is inadequate because the adamantane cage lacks a strong chromophore. Therefore, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS) is strictly required[3][5].

Protocol 1: LC-MS/MS Bioanalytical Quantification

Objective: Establish a sensitive, matrix-independent quantification method for plasma and brain homogenates.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of animal plasma or brain homogenate into a microcentrifuge tube. Causality: Brain tissue must be homogenized in a 1:4 (w/v) ratio with LC-MS grade water to ensure complete cell lysis and drug release.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., Memantine-d6, 100 ng/mL). Causality: Deuterated standards correct for matrix effects and ion suppression during electrospray ionization (ESI).

  • Extraction: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The basic amine group requires acidic conditions to remain protonated, ensuring sharp peak shapes and preventing column tailing.

  • Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the protonated adduct [M+H]+ .

Protocol 2: Single-Dose IV/PO Pharmacokinetic Study in Rodents

Objective: Determine absolute bioavailability and clearance rates in Sprague-Dawley rats.

  • Formulation: Dissolve (2-Aminoadamantan-2-yl)methanol hydrochloride in physiological saline (0.9% NaCl). Causality: The hydrochloride salt ensures high aqueous solubility, avoiding the need for complex lipid vehicles that could alter absorption kinetics.

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg via the lateral tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 150 µL of blood via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and place on ice.

  • Tissue Harvesting (PMR Control): Euthanize a subset of animals at Tmax​ (approx. 1 hour) and Tlast​ (24 hours). Harvest brain and liver tissues within 3 minutes of euthanasia. Causality: Rapid harvesting prevents postmortem redistribution from solid organs back into the residual blood, which would artificially skew Vd​ calculations[3].

  • Data Analysis: Calculate non-compartmental PK parameters (AUC, Clearance, Vd​ , t1/2​ ) using industry-standard software (e.g., Phoenix WinNonlin).

Conclusion

The characterization of (2-Aminoadamantan-2-yl)methanol hydrochloride requires a rigorous understanding of adamantane chemistry. Its high lipophilicity guarantees excellent tissue penetration, making it a strong candidate for central nervous system (CNS) indications. However, researchers must account for the rapid, species-specific clearance in rodent models to design valid, translatable efficacy studies.

References

  • (2-aminoadamantan-2-yl)methanol hydrochloride — Chemical Substance Information NextSDS Substance Database URL:[Link]

  • Pharmacokinetics of memantine in rats and mice PLOS Currents / PMC - NIH URL:[Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Chemical Reviews - ACS Publications URL:[Link]

  • Toxicokinetics and postmortem redistribution of amantadine in rats Frontiers in Medicine URL:[Link]

  • Pharmacokinetic Properties of Memantine after a Single Intraperitoneal Administration and Multiple Oral Doses in Euploid Mice and in the Ts65Dn Mouse Model of Down's Syndrome Basic & Clinical Pharmacology & Toxicology / PubMed URL: [Link]

  • Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia Clinical Pharmacokinetics / D-NB.info URL:[Link]

Sources

Protocols & Analytical Methods

Method

Guide to the Preparation of (2-Aminoadamantan-2-yl)methanol hydrochloride for In Vitro Cell-Based Assays

An Application Note for Researchers and Drug Development Professionals Introduction The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] Its rigid, lipophilic, three-dimensional structure is often incorporated into therapeutic candidates to enhance properties like metabolic stability, target binding, and membrane permeability.[1][3][4] (2-Aminoadamantan-2-yl)methanol hydrochloride is one such derivative, presenting both opportunities and challenges for researchers in cell-based screening and drug discovery.

As a hydrochloride salt, the compound has an ionizable group that suggests some degree of aqueous solubility. However, the bulky and nonpolar adamantane cage dominates its character, often leading to poor solubility directly in physiological buffers and cell culture media.[4] This can result in compound precipitation, inaccurate dosing, and non-reproducible experimental outcomes.

This application note provides a robust, field-proven protocol for the effective dissolution of (2-Aminoadamantan-2-yl)methanol hydrochloride. The core of this methodology is the preparation of a concentrated stock solution in an appropriate organic solvent, which can then be accurately diluted to working concentrations for cell culture assays. This guide is designed to ensure the scientific integrity of your experiments by promoting accurate compound delivery and establishing self-validating controls.

Compound Characteristics and Properties

A clear understanding of the compound's properties is the first step in developing a reliable dissolution protocol. The key characteristics of (2-Aminoadamantan-2-yl)methanol hydrochloride are summarized below.

PropertyDataSource(s)
CAS Number 1257334-61-4[5][6]
Molecular Formula C₁₁H₂₀ClNO[6]
Molecular Weight 217.73 g/mol [6]
Physical Form Typically a solid powder[7]
Recommended Storage Room Temperature (as solid)[7]
Primary Solubility Soluble in organic solvents like DMSO[8]

Principle of Stock Solution Preparation

For compounds that are not readily soluble in aqueous media, the industry-standard approach is to first create a highly concentrated stock solution in a biocompatible organic solvent.[9][10]

  • Causality of Solvent Choice: Dimethyl Sulfoxide (DMSO) is the solvent of choice for this application. As a polar aprotic solvent, it can effectively dissolve a vast range of hydrophobic and lipophilic compounds, including adamantane derivatives.[11][12] Its miscibility with water and cell culture media allows for subsequent dilution to final working concentrations. It is critical to use a high-purity, sterile-filtered, and anhydrous grade of DMSO to prevent compound degradation and contamination of cell cultures.

  • Rationale for High Concentration: Preparing a stock solution at a high concentration (e.g., 10-100 mM) is crucial for two reasons. First, it minimizes the volume of organic solvent introduced into the final cell culture, thereby reducing potential solvent-induced artifacts.[11] Second, concentrated solutions are often more stable for long-term storage than their dilute counterparts.[9][13]

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol details the steps to prepare a 50 mM stock solution of (2-Aminoadamantan-2-yl)methanol hydrochloride in DMSO.

Materials:

  • (2-Aminoadamantan-2-yl)methanol hydrochloride (MW: 217.73 g/mol )

  • High-Purity, Sterile-Filtered DMSO (Anhydrous)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable weigh boat

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: 0.22 µm PTFE (polytetrafluoroethylene) syringe filter

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = (0.050 mol/L) × (0.001 L) × (217.73 g/mol ) × 1000

    • Mass (mg) = 10.89 mg

  • Weigh the Compound:

    • In a sterile environment (e.g., a laminar flow hood), tare a sterile weigh boat on the analytical balance.

    • Carefully weigh out 10.89 mg of (2-Aminoadamantan-2-yl)methanol hydrochloride.

    • Transfer the weighed powder into a sterile and appropriately labeled tube or vial.

  • Dissolution in DMSO:

    • Using a calibrated micropipette, add 1.0 mL of high-purity DMSO to the vial containing the compound.

    • Secure the cap tightly and vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no remaining particulates. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[14]

  • Sterilization (Optional but Recommended):

    • While 100% DMSO is generally considered self-sterilizing, for highly sensitive applications like primary cell culture or long-term assays, filtering the stock solution is a best practice.

    • Aseptically draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter (chemically compatible with DMSO), and dispense the filtered solution into a new sterile, labeled vial.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (50 mM), solvent (DMSO), and preparation date.

    • Store the aliquots protected from light at -20°C or -80°C. Under these conditions, the stock should be stable for several months.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation solid Solid Compound weigh 1. Weigh Powder (e.g., 10.89 mg) solid->weigh dissolve 2. Add Solvent (1 mL DMSO) weigh->dissolve vortex 3. Vortex Until Dissolved dissolve->vortex aliquot 4. Aliquot into Tubes vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Experimental Protocol: Preparation of Working Solutions

This protocol describes how to dilute the concentrated stock solution into your cell culture medium to achieve the desired final concentration for treating cells.

Procedure:

  • Thaw and Warm Reagents:

    • Thaw one aliquot of the 50 mM DMSO stock solution at room temperature.

    • Pre-warm the required volume of complete cell culture medium (containing serum and supplements) to 37°C.

  • Calculate Dilution:

    • Use the C₁V₁ = C₂V₂ formula to determine the volume of stock solution needed.

    • Example: To prepare 1 mL of a 50 µM working solution from a 50 mM stock:

    • C₁ = 50 mM = 50,000 µM

    • V₁ = ?

    • C₂ = 50 µM

    • V₂ = 1 mL = 1000 µL

    • V₁ = (C₂ × V₂) / C₁ = (50 µM × 1000 µL) / 50,000 µM = 1 µL

  • Prepare Working Solution:

    • Add 999 µL of the pre-warmed cell culture medium to a sterile tube.

    • Add 1 µL of the 50 mM stock solution to the medium.

    • Crucial Step: Immediately and thoroughly mix the solution by gentle pipetting or inverting the tube several times. This rapid dispersion is vital to prevent the compound from precipitating out of the aqueous medium upon contact.

  • Application to Cells:

    • Remove the old medium from your cell culture plates and replace it with the freshly prepared working solution containing the compound.

The Self-Validating System: Mandatory Vehicle Controls

The trustworthiness of your experimental data hinges on the use of appropriate controls. When using an organic solvent like DMSO, a vehicle control is not optional; it is essential for valid data interpretation.[11]

  • Purpose: The vehicle control isolates any biological effects caused by the solvent itself from the effects caused by the dissolved compound.[12][15] Many cellular processes can be affected by DMSO, and without this control, any observed effect could be wrongly attributed to the test compound.

  • Preparation: The vehicle control is a parallel culture treated with the same final concentration of DMSO as the highest concentration used in the experimental group.[16]

    • In the example above, the final DMSO concentration is (1 µL DMSO / 1000 µL total volume) × 100% = 0.1% DMSO .

    • Therefore, the vehicle control would be prepared by adding 1 µL of pure DMSO to 999 µL of cell culture medium.

  • Best Practice: The final concentration of DMSO in cell culture should be kept as low as possible, ideally ≤ 0.1% (v/v) .[11] Most cell lines can tolerate up to 0.5%, but this should always be validated for your specific cell line and assay duration, as sensitivity can vary greatly.[11][17]

Experimental Group Design

G untreated Untreated Control (Cells + Medium Only) vehicle Vehicle Control (Cells + Medium + 0.1% DMSO) untreated->vehicle Adds Solvent Effect experimental Experimental (Cells + Medium + 50 µM Drug in 0.1% DMSO) vehicle->experimental Adds Compound Effect

Caption: Logical relationship between experimental controls.

References

  • (2-aminoadamantan-2-yl)
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Preparing Stock Solutions. PhytoTech Labs
  • 2-(Adamantan-2-ylamino)ethanol hydrochloride. ChemScene
  • (2-Aminoadamantan-2-yl)methanol hydrochloride. Sapphire Bioscience
  • Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH
  • Top Ten Tips for Making Stock Solutions. Bitesize Bio
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci
  • Technical Support Center: CK-869 Experiments and Vehicle (DMSO) Control. Benchchem
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks
  • Making stock solutions - how and why. YouTube
  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed
  • (2-aminoadamantan-1-yl)methanol hydrochloride. Sigma-Aldrich
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC
  • How to do proper DMSO control for cell culture drug treatments?
  • DMSO usage in cell culture. Protocol Online
  • Amantadine (hydrochloride)
  • How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. Benchchem

Sources

Application

Application Note: (2-Aminoadamantan-2-yl)methanol Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry and advanced organic synthesis, the incorporation of rigid, three-dimensional aliphatic frameworks is a proven strategy to overcome pharmacokinetic li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry and advanced organic synthesis, the incorporation of rigid, three-dimensional aliphatic frameworks is a proven strategy to overcome pharmacokinetic liabilities. (2-Aminoadamantan-2-yl)methanol hydrochloride (CAS 1257334-61-4) represents a highly specialized building block that merges a versatile 1,2-aminoalcohol pharmacophore with the extreme steric bulk of an adamantane core[1][2].

This application note provides researchers and drug development professionals with authoritative, field-proven methodologies for utilizing this precursor. By detailing the causality behind specific reaction conditions, this guide ensures that scientists can reliably synthesize spiro-adamantyl oxazolidinones (potent antimicrobial/CNS scaffolds) and sterically demanding Schiff base ligands without succumbing to common synthetic pitfalls.

Physicochemical Profiling

Understanding the physical state of the precursor is the first step in rational reaction design. The free base form of 1,2-aminoalcohols is notoriously prone to atmospheric oxidation and spontaneous reaction with ambient CO₂ to form insoluble carbamates. Utilizing the hydrochloride salt ensures indefinite bench stability and allows for precise stoichiometric control during moisture-sensitive transformations.

Table 1: Physicochemical Properties of the Precursor
PropertySpecification / Value
Chemical Name (2-Aminoadamantan-2-yl)methanol hydrochloride
CAS Number 1257334-61-4[1][3]
Molecular Formula C₁₁H₂₀ClNO[2]
Molecular Weight 217.73 g/mol [4]
Structural Motif 1,2-Aminoalcohol on a tricyclic hydrocarbon cage
Physical State Solid crystalline powder
Solubility Soluble in polar protic solvents (EtOH, MeOH, H₂O); insoluble in hexanes

Mechanistic Insights: The "Lipophilic Bullet"

Adamantane is frequently referred to as a "lipophilic bullet" in drug design[5]. Incorporating the adamantane cage into a molecular scaffold provides distinct pharmacological advantages that directly influence target binding and pharmacokinetics[6].

  • Steric Shielding: The bulky, three-dimensional cage physically blocks metabolizing enzymes (e.g., Cytochrome P450s) from accessing labile sites on the drug molecule, thereby increasing the plasma half-life[6].

  • Enhanced Lipophilicity: The hydrocarbon core significantly increases the logP of the parent molecule, facilitating rapid blood-brain barrier (BBB) penetration for CNS targets[6][7].

Logic Core Adamantane Core (Lipophilic & Bulky) Mech1 Steric Shielding Core->Mech1 Structural Mech2 High Lipophilicity Core->Mech2 Physicochemical Out1 Resistance to CYP450 Metabolism Mech1->Out1 Prevents degradation Out2 Enhanced BBB Penetration Mech2->Out2 CNS targeting

Logical relationship between adamantane structural properties and pharmacological outcomes.

Application Workflow I: Synthesis of Spiro-Adamantyl Oxazolidinones

Context: Oxazolidinones are a privileged class of antibacterial agents (e.g., Linezolid) and monoamine oxidase inhibitors. Fusing an oxazolidinone to an adamantane core via a spiro linkage creates conformationally restricted analogs with unique patentability and enhanced membrane permeability.

Causality of Reagents: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene. While phosgene is highly toxic and requires specialized handling, CDI is a bench-stable solid. Furthermore, CDI generates imidazole as a byproduct, which acts as a mild, in situ base to drive the intramolecular cyclization without requiring harsh external conditions that might degrade the substrate.

Step-by-Step Protocol
  • Freebasing & Substrate Activation: Suspend (2-Aminoadamantan-2-yl)methanol HCl (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol).

    • Expert Insight: DIPEA is chosen over Triethylamine (TEA) because its extreme steric hindrance prevents it from acting as a competing nucleophile during the subsequent electrophilic addition.

  • Electrophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Add CDI (1.2 eq, 6.0 mmol) portion-wise over 10 minutes. The primary amine rapidly attacks the CDI, forming an intermediate acyl imidazole.

  • Intramolecular Cyclization: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours. The adjacent primary hydroxyl group attacks the acyl imidazole, expelling imidazole and closing the 5-membered oxazolidinone ring.

  • Workup & Isolation: Quench the reaction with 1M aqueous HCl (15 mL) to protonate and remove the expelled imidazole and excess DIPEA. Separate the organic layer, wash with saturated brine (15 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and recrystallize the crude solid from EtOAc/Hexanes to yield the pure spiro-oxazolidinone.

Workflow Step1 1. Substrate Activation (2-Aminoadamantan-2-yl)methanol HCl + DIPEA in DCM Step2 2. Electrophilic Attack Addition of CDI (1.2 eq) at 0 °C Step1->Step2 Step3 3. Intramolecular Cyclization Warming to 25 °C (Imidazole elimination) Step2->Step3 Step4 4. Isolation Aqueous Workup & Crystallization Step3->Step4

Workflow for the synthesis of spiro-adamantyl oxazolidinones via CDI cyclization.

Table 2: Optimization of Spiro-Oxazolidinone Cyclization Conditions
Reagent SystemSolventTemp (°C)Yield (%)Causality / Observation
Phosgene / TEATHF0 to 2565%High toxicity; competitive side reactions observed.
Triphosgene / DIPEADCM-10 to 2578%Moderate safety profile; requires strict anhydrous conditions.
CDI / DIPEA DCM 0 to 25 92% Optimal safety; imidazole byproduct facilitates cyclization.

Application Workflow II: Synthesis of Sterically Demanding Schiff Base Ligands

Context: Chiral and achiral bulky Schiff bases are essential ligands in transition-metal-catalyzed asymmetric synthesis. The adamantane core provides extreme steric bulk, enforcing strict enantio- or diastereocontrol around the metal center.

Step-by-Step Protocol
  • Neutralization: Dissolve (2-Aminoadamantan-2-yl)methanol HCl (1.0 eq, 2.0 mmol) in absolute ethanol (10 mL). Add Potassium tert-butoxide (KOtBu) (1.0 eq, 2.0 mmol) to liberate the free amine. Stir for 15 minutes, then filter off the precipitated KCl salt through a Celite pad.

  • Condensation: To the clear filtrate, add 3,5-di-tert-butylsalicylaldehyde (1.0 eq, 2.0 mmol). Attach a reflux condenser and heat the mixture to 78 °C for 6 hours.

    • Expert Insight: The combination of the bulky adamantyl group on the amine and the tert-butyl groups on the aldehyde creates immense steric clash. Elevated temperatures and prolonged reaction times are strictly required to overcome the activation energy barrier for imine formation.

  • Isolation: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour to fully precipitate the imine ligand. Filter the bright yellow crystals and wash with ice-cold ethanol (2 × 5 mL). Dry under high vacuum.

Trustworthiness & Analytical Validation

To ensure the self-validating nature of the protocols described above, researchers must utilize the following analytical checkpoints to confirm structural integrity:

  • For the Spiro-Oxazolidinone:

    • FT-IR: Disappearance of the broad -OH stretch (~3300 cm⁻¹) and appearance of a strong, sharp carbamate carbonyl stretch at ~1750 cm⁻¹.

    • ¹H NMR (CDCl₃): Disappearance of the exchangeable -NH₃⁺ and -OH signals. A distinct downfield shift is observed for the isolated -CH₂- protons of the oxazolidinone ring due to the deshielding effect of the newly formed cyclic carbamate.

    • HRMS (ESI+): Confirm the exact mass corresponding to the cyclized product [M+H]+ minus the loss of HCl and H₂O/Imidazole.

References

  • PubChemLite - (2-aminoadamantan-2-yl)methanol hydrochloride. Université du Luxembourg.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central (PMC).
  • Synthesis and cytotoxicity of novel oxindoles dispiro derivatives with thiohydantoin and adamantane fragments. Beilstein Archives.
  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. PubMed Central (PMC).

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide for In Vivo Dosing of (2-Aminoadamantan-2-yl)methanol hydrochloride in Murine Models

Abstract This document provides a comprehensive strategic framework for researchers initiating in vivo studies with (2-Aminoadamantan-2-yl)methanol hydrochloride in murine models. Direct in vivo dosing data for this spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive strategic framework for researchers initiating in vivo studies with (2-Aminoadamantan-2-yl)methanol hydrochloride in murine models. Direct in vivo dosing data for this specific compound is not extensively published. Therefore, this guide establishes a first-principles approach, synthesizing data from structurally related adamantane derivatives and established preclinical toxicology protocols to enable investigators to systematically determine safe and effective dosing regimens. We detail critical procedures for formulation, dose range finding, and the definitive determination of the Maximum Tolerated Dose (MTD), which is a prerequisite for subsequent pharmacokinetic and efficacy studies.

Compound Profile: (2-Aminoadamantan-2-yl)methanol hydrochloride

(2-Aminoadamantan-2-yl)methanol hydrochloride is a functionalized derivative of adamantane. The adamantane cage is a rigid, lipophilic scaffold that is a key pharmacophore in several clinically approved drugs, noted for its ability to facilitate passage across the blood-brain barrier.[1][2]

  • Chemical Structure: A 2-aminoadamantane core with a hydroxymethyl group at the C2 position.

  • CAS Number: 1257334-61-4[3]

  • Molecular Formula: C11H19NO · HCl[4]

  • Salt Form: The hydrochloride salt form generally enhances aqueous solubility, a critical attribute for creating homogenous dosing solutions for in vivo administration.[5][6]

1.1. Postulated Mechanism of Action

The biological activity of adamantane derivatives is highly dependent on the position of substituents on the cage (C1 vs. C2).[2][7] Many 1-aminoadamantane derivatives, like Memantine and Amantadine, are well-characterized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, playing a role in modulating glutamatergic neurotransmission.[1][8] Studies have shown that 2-substituted adamantanes also possess significant biological activity, though their profiles can differ from their 1-substituted counterparts.[2][9]

Given its structure as a 2-aminoadamantane derivative, it is plausible that (2-Aminoadamantan-2-yl)methanol hydrochloride may interact with the central nervous system, potentially as a modulator of NMDA receptors or other ion channels.[10] This hypothesis provides a mechanistic basis for designing pharmacodynamic and efficacy studies following dose determination.

Preclinical Dosing Strategy: A Roadmap

The critical first step in any in vivo program is to establish a safe dose range.[11] This is achieved through a systematic dose escalation study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not produce unacceptable toxicity or overt clinical side effects over a specified period.[12][13] It is not a lethal dose (LD50) but rather a sublethal toxicity threshold that guides dose selection for longer-term efficacy studies.[11]

MTD_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In Vivo MTD Study cluster_analysis Phase 3: Analysis & Efficacy Dosing A Source & QC Compound (Purity >95%) B Develop Formulation Protocol (Solubility & Stability Check) A->B C Prepare Dosing Solutions (Vehicle & Test Article) B->C D Select Starting Dose (Based on literature of analogs) C->D E Dose Escalation Cohorts (e.g., n=3-5 mice/group) D->E F Administer Single Dose (e.g., IP, PO) E->F G 7-Day Observation Period (Body Weight, Clinical Signs) F->G H Toxicity Assessment (Weight loss >20%? Morbidity?) G->H H->E Toxicity Observed (Stop escalation, test intermediate doses) I Define MTD (Highest dose without unacceptable toxicity) H->I No Unacceptable Toxicity J Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) I->J I->J

Caption: Workflow for MTD Determination.

Experimental Protocols

3.1. Protocol 1: Preparation of Dosing Formulation

The hydrochloride salt form suggests good water solubility. However, stability and potential for disproportionation (conversion of the salt to a less soluble free base) should be considered.[14][15]

Objective: To prepare a clear, stable, and sterile solution for in vivo administration.

Materials:

  • (2-Aminoadamantan-2-yl)methanol hydrochloride

  • Vehicle: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Vehicle Preparation: Ensure the chosen vehicle (e.g., sterile saline) is at room temperature.

  • Solubility Test (Microscale): Before preparing a large batch, test the compound's solubility. Weigh a small amount (e.g., 1-2 mg) and add the vehicle dropwise to determine the approximate concentration at which it fully dissolves.

  • Weighing: Accurately weigh the required amount of the compound based on the desired highest concentration for the MTD study.

  • Dissolution: Add the compound to a sterile conical tube. Add approximately 80% of the final required volume of the vehicle.

  • Solubilization: Vortex the mixture vigorously. If particles remain, use a bath sonicator for 5-10 minute intervals until the solution is completely clear. Gentle warming (to 37°C) may be used but check for stability afterward.

  • pH Check (Optional but Recommended): For hydrochloride salts, dissolution in a neutral buffer can sometimes lower the pH. Check that the final pH is within a physiologically tolerable range (pH 5.0-7.5). Adjust with dilute NaOH or HCl if necessary, though this is often not required for simple salt solutions.[16]

  • Final Volume: Adjust the solution to the final desired volume with the vehicle.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the solution at 4°C, protected from light. Prepare fresh solutions for each experiment or validate stability for longer-term storage.

3.2. Protocol 2: Maximum Tolerated Dose (MTD) Study

This protocol outlines a single-dose, dose-escalation study in mice.[13][17]

Objective: To identify the highest dose that can be administered without causing significant morbidity or body weight loss (>20%).[18]

Animals:

  • Strain: C57BL/6 or BALB/c mice (use the same strain intended for future efficacy studies)

  • Age: 8-10 weeks

  • Sex: Use both males and females, or the sex relevant to the disease model.

  • Group Size: n=3-5 mice per dose group.

Dose Selection:

  • Starting Dose: In the absence of specific data, a starting point can be extrapolated from related compounds. Several adamantane derivatives have been tested in mice in the 10-50 mg/kg range.[9][19][20] A conservative starting dose of 10 mg/kg is recommended.

  • Dose Escalation: A modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg) or a simple doubling scheme can be used.[12][13]

Dose LevelSuggested Dose (mg/kg)Rationale
110Conservative start based on published data for related adamantane compounds.[1][20]
2202x escalation to explore the dose-response curve.[19]
340Continued escalation based on tolerance at the previous level.[9]
480Higher dose to challenge the upper limits of tolerance.
...Limit DoseIf no toxicity is seen, testing may stop at a limit dose (e.g., 1000 mg/kg) as per regulatory guidelines.[13][21]

Procedure:

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Pre-Dose Measurement: On Day 0, record the body weight of each animal.

  • Administration: Administer a single dose of the compound via the intended route for future studies (e.g., intraperitoneal injection (IP) or oral gavage (PO)). Include a vehicle-only control group.

  • Observation (Acute): Observe animals continuously for the first 4 hours post-dose for any immediate signs of toxicity (e.g., lethargy, ataxia, seizures, respiratory distress).

  • Observation (Chronic): For the next 7 days, perform the following daily:

    • Record the body weight of each animal.

    • Perform a clinical assessment using a scoring system (e.g., appearance, posture, activity level).

  • Endpoint Definition: The MTD is the highest dose at which:

    • No mortality occurs.

    • Mean body weight loss does not exceed 20% of the initial weight.[18]

    • No signs of severe, irreversible clinical toxicity are observed.

  • Data Analysis: Plot the mean body weight change for each group over the 7-day period. If a dose group shows toxicity, a lower, intermediate dose can be tested to refine the MTD.

Next Steps: Efficacy Study Design

Once the single-dose MTD is established, this value becomes the anchor for designing longer-term efficacy studies.

  • Dose Selection: A typical efficacy study will include at least three dose levels, for example:

    • High Dose: The MTD

    • Mid Dose: 1/2 of the MTD

    • Low Dose: 1/4 of the MTD

  • Dosing Frequency: The MTD may need to be adjusted for repeat-dosing regimens. A 7-day repeat-dose tolerability study is often conducted using the single-dose MTD as the starting high dose to ensure the compound does not accumulate and cause delayed toxicity.

References

  • Vertex AI Search. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • U.S. Food and Drug Administration. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
  • Hooke Laboratories. Maximum Tolerated Dose (MTD).
  • Reaction Biology. Maximum Tolerable Dose Study Services.
  • Labcorp. Maximum tolerable dose (MTD) studies.
  • LookChem. (2-aminoadamantan-2-yl)methanol hydrochloride — Chemical Substance Information.
  • Swarbrick, J. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Pharmaceutical Technology.
  • Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences.
  • Shvetsov, M., et al. (2022). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Pharmaceuticals.
  • Stephenson, G. A., et al. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences.
  • Sapphire Bioscience. (2-Aminoadamantan-2-yl)methanol hydrochloride.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Bharate, S. S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega.
  • Cook, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Wita, P., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports.
  • PubChemLite. (2-aminoadamantan-2-yl)methanol hydrochloride (C11H19NO).
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
  • BenchChem. In-vivo Validation of 5-Aminoadamantan-2-ol Hydrochloride: A Comparative Guide for Therapeutic Potential.
  • Morozov, I. S., et al. (2000). [Pharmacological activity of the new adamantane derivative--potential antiparkinson preparation during subchronic administration]. Eksperimental'naia i klinicheskaia farmakologiia.
  • BenchChem. A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol.
  • PubChem. Amantadine. National Institutes of Health.
  • Wu, P. H., et al. (2003). Inhibition by ethanol of NMDA-induced responses and acute tolerance to the inhibition in rat sympathetic preganglionic neurons in vitro and in vivo. British Journal of Pharmacology.

Sources

Application

Application Note: Preparation of Stable Stock Solutions of (2-Aminoadamantan-2-yl)methanol hydrochloride

Introduction & Chemical Causality (2-Aminoadamantan-2-yl)methanol hydrochloride (CAS: 1257334-61-4) is a specialized adamantane derivative utilized in neuropharmacology, virology, and synthetic chemistry [1]. The molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

(2-Aminoadamantan-2-yl)methanol hydrochloride (CAS: 1257334-61-4) is a specialized adamantane derivative utilized in neuropharmacology, virology, and synthetic chemistry [1]. The molecule features a rigid, highly lipophilic tricyclo[3.3.1.1^(3,7)]decane (adamantane) cage, which confers exceptional membrane permeability and blood-brain barrier (BBB) penetration.

The Causality of Solubility: The free base form of adamantane derivatives is notoriously insoluble in aqueous media due to the dominant hydrophobic bulk of the carbon cage. However, formulating this compound as a hydrochloride salt fundamentally alters its solvation thermodynamics. Protonation of the primary amine creates a localized cationic charge that engages in strong ion-dipole interactions with polar solvents. Coupled with the hydrogen-bonding capacity of the C2-hydroxymethyl group, the hydrochloride salt achieves versatile solubility, readily dissolving in both water (for immediate physiological assays) and polar aprotic solvents like DMSO (for long-term stability).

Physicochemical Data & Solvent Selection

Selecting the correct solvent is dictated by the intended application and storage duration. The quantitative data below is extrapolated from structurally homologous adamantane amine hydrochlorides (e.g., Memantine HCl, Amantadine HCl) [2][3].

SolventMax SolubilityRationale / CausalityRecommended Use
DMSO (Anhydrous) ~40–50 mg/mLExcellent solvation of both the lipophilic core and polar groups. Prevents hydrolytic degradation.Master stock solutions; long-term storage at -20°C to -80°C.
Water / PBS (pH 7.2) ~10–50 mg/mLIon-dipole interactions with the protonated amine drive rapid aqueous dissolution.Immediate in vivo dosing or direct in vitro application.
Ethanol (Absolute) ~20 mg/mLIntermediate polarity solvates the compound well, offering an alternative to DMSO.Assays highly sensitive to DMSO-induced cytotoxicity.

Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock Solution in DMSO

This protocol is designed to create a self-validating, sterile master stock for long-term cryostorage.

Step 1: Thermal Equilibration (Critical Step)

  • Action: Remove the lyophilized solid from -20°C storage and allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

  • Causality: Opening a cold vial introduces atmospheric moisture. Water condensation into the hygroscopic hydrochloride salt will alter the compound's molecular weight, leading to inaccurate molarity, and may initiate slow hydrolytic degradation over time.

Step 2: Weighing & Solvent Addition

  • Action: Accurately weigh 21.77 mg of (2-Aminoadamantan-2-yl)methanol hydrochloride (MW: 217.73 g/mol ). Transfer to a sterile, low-bind microcentrifuge tube.

  • Action: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

Step 3: Dissolution & Visual Validation

  • Action: Vortex the mixture vigorously for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validation: The resulting solution must be completely transparent and colorless. Any turbidity indicates moisture contamination in the DMSO or incomplete dissolution.

Step 4: Sterile Filtration

  • Action: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

  • Causality: PTFE is mandatory. Standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters will dissolve in pure DMSO, leaching toxic polymers into your stock and ruining downstream biological assays.

Step 5: Aliquoting & Storage

  • Action: Dispense the filtered solution into 50 µL single-use aliquots using sterile, amber tubes (to prevent photolytic degradation). Store immediately at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solutions

For direct biological application, organic solvents must be minimized.

Step 1: Dilution

  • Action: Thaw a single 50 µL DMSO aliquot at RT. Immediately dilute the required volume into pre-warmed (37°C) aqueous buffer (e.g., PBS or isotonic saline).

  • Causality: Pre-warming the buffer prevents the lipophilic adamantane core from transiently precipitating ("oiling out") upon rapid polarity shifts.

Step 2: Cytotoxicity Limit Check

  • Action: Ensure the final DMSO concentration does not exceed 0.1% (v/v) for in vitro cell culture or 0.5% (v/v) for in vivo animal models[2].

  • Alternative: For strictly solvent-free assays, dissolve the crystalline solid directly in PBS (pH 7.2) up to 10 mg/mL. Note: Aqueous solutions must be used within 24 hours to prevent microbial growth and pH-dependent precipitation.

Quality Control & Analytical Validation

Adamantane derivatives lack a conjugated π-electron system, meaning they do not possess a strong UV chromophore. Consequently, standard HPLC-UV analysis will fail to detect the compound at low concentrations.

To validate the concentration and stability of your stock solution, pre-column derivatization is required.

  • Methodology: React the primary amine of the compound with a derivatizing agent such as phenyl isothiocyanate (PITC) , (2-naphthoxy)acetyl chloride , or 9-fluorenylmethyl chloroformate (FMOC-Cl) [4].

  • Mechanism: These agents covalently bind to the primary amine, attaching a strongly UV-absorbing or fluorescent tag. The derivatized complex can then be accurately quantified using RP-HPLC with UV detection (e.g., at 226 nm or 250 nm) or fluorescence detection, ensuring the integrity of the stock solution over time [4].

Workflow Visualization

G A Equilibrate Solid (Room Temp, Desiccated) B Weigh Compound (e.g., 21.77 mg for 100 mM) A->B C Add Solvent (1.0 mL Anhydrous DMSO) B->C D Dissolution (Vortex & Sonicate) C->D E Sterile Filtration (0.22 µm PTFE Filter) D->E F Aliquot & Store (-20°C to -80°C) E->F

Workflow for preparing and storing stable DMSO stock solutions.

References

  • Title : (2-aminoadamantan-2-yl)methanol hydrochloride (C11H19NO) - Structural Information Source : PubChemLite / LCSB URL : 1

  • Title : Memantine (hydrochloride) Product Information Source : Cayman Chemical URL : 2

  • Title : Amantadine (hydrochloride) Product Information Source : Cayman Chemical URL : 3

  • Title : A Pre-Column Derivatization Technique for The Development and Validation of a HPLC-UV Method for the Determination of Amantadine Hydrochloride Source : TSI Journals URL : 4

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield during (2-Aminoadamantan-2-yl)methanol hydrochloride synthesis

Welcome to the technical support center for the synthesis of (2-Aminoadamantan-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-Aminoadamantan-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The unique cage-like structure of the adamantane scaffold presents specific synthetic challenges, and this resource provides in-depth, field-proven insights to overcome them.

Troubleshooting Guide: Low Yield & Impurities

This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my overall yield of (2-Aminoadamantan-2-yl)methanol hydrochloride consistently low after the two-step synthesis involving a Ritter reaction followed by reduction?

Low overall yield in this multi-step synthesis can stem from inefficiencies in either the initial formation of the amide intermediate or the subsequent reduction step.

Potential Cause 1: Incomplete Ritter Reaction.

The Ritter reaction, which forms the N-(2-hydroxyadamantan-2-yl)acetamide intermediate, is highly sensitive to reaction conditions.[1][2] Incomplete conversion of the starting adamantane-2,2-diol or 2-adamantanone derivative can be a primary source of low yield.

  • Solution:

    • Acid Catalyst: Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid, is adequate. The acid facilitates the formation of the crucial carbocation intermediate.[3]

    • Temperature Control: The reaction temperature is critical. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and side product formation.[4] A controlled, gradual increase in temperature is often most effective.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Potential Cause 2: Inefficient Reduction of the Amide Intermediate.

The reduction of the N-(2-hydroxyadamantan-2-yl)acetamide to the desired (2-Aminoadamantan-2-yl)methanol is a critical step. The choice and handling of the reducing agent are paramount.

  • Solution:

    • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for converting amides to amines.[5][6] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.

    • Anhydrous Conditions: LiAlH₄ reacts violently with water.[7] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents like diethyl ether or tetrahydrofuran (THF).[7]

    • Stoichiometry: Use a sufficient excess of LiAlH₄ to ensure complete reduction. The reaction stoichiometry requires two equivalents of hydride per mole of amide.[5]

    • Work-up Procedure: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and liberate the amine product. A common procedure involves the sequential, cautious addition of water, followed by a sodium hydroxide solution.

Potential Cause 3: Product Loss During Work-up and Purification.

The isolation and purification of the final hydrochloride salt can be a source of significant product loss.

  • Solution:

    • Extraction: After basifying the aqueous layer post-reduction, ensure thorough extraction of the free amine into an organic solvent like dichloromethane or diethyl ether.[8] Perform multiple extractions to maximize recovery.

    • Salt Formation: For the hydrochloride salt precipitation, dissolve the purified free base in a suitable solvent like diethyl ether and add a solution of HCl in ether.[8] The choice of solvent can influence the crystal size and ease of filtration.

    • Recrystallization: If recrystallization is necessary to improve purity, select a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures to minimize loss. Methanol is often a suitable choice for recrystallizing similar aminoadamantane hydrochloride salts.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Ritter reaction in this synthesis, and why is it prone to failure?

The Ritter reaction proceeds through the formation of a carbocation at the 2-position of the adamantane scaffold from a suitable precursor like an alcohol in the presence of a strong acid.[2][11] This carbocation is then attacked by the nitrogen of the nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the N-substituted amide.[11][12]

The reaction can be prone to failure if the carbocation is not formed efficiently or if it undergoes rearrangement. The stability of the adamantyl carbocation is a key factor. Additionally, the presence of water before the nitrile has added can lead to the formation of an alcohol byproduct.

Ritter_Mechanism

Q2: How does the reduction of the amide with LiAlH₄ work, and what are the key intermediates?

The reduction of an amide to an amine using LiAlH₄ involves a two-step hydride addition process.[5] First, a hydride ion from LiAlH₄ attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, and the oxygen atom is eliminated as a metal alkoxide, forming a highly reactive iminium ion intermediate. A second hydride ion then rapidly reduces the iminium ion to the final amine product.

LAH_Reduction

Q3: What analytical techniques are essential for characterizing the intermediate and final product?

A combination of spectroscopic techniques is crucial for confirming the structure and purity of your compounds.

Technique Intermediate (Amide) Final Product (Amino Alcohol HCl)
¹H NMR Expect signals for the adamantyl protons, a singlet for the methyl group of the acetamide, and a broad singlet for the NH proton.The methyl signal from the acetamide will be absent. New signals corresponding to the CH₂OH group will appear. The amine protons may be broad or exchange with D₂O.
¹³C NMR A characteristic signal for the carbonyl carbon of the amide will be present (typically ~170 ppm).[13]The carbonyl signal will be absent. A new signal for the CH₂OH carbon will appear (typically ~60-70 ppm).[14]
FT-IR Strong absorption bands for the C=O stretch of the amide (around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).[13]The C=O stretch will be absent. A broad O-H stretch (around 3400-3200 cm⁻¹) and N-H stretches will be present.
Mass Spec The molecular ion peak corresponding to the mass of the amide should be observed.The molecular ion peak for the free base of the amino alcohol will be observed.
Elemental Analysis Can be used to confirm the empirical formula of the intermediate.Crucial for confirming the purity and correct elemental composition of the final hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyadamantan-2-yl)acetamide via Ritter Reaction
  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve the adamantane-2,2-diol in acetonitrile.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[8]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a temperature determined by optimization (e.g., 50 °C) for a period monitored by TLC.[8]

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol 2: Reduction of N-(2-hydroxyadamantan-2-yl)acetamide with LiAlH₄
  • Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF or diethyl ether in a flask equipped with a reflux condenser.

  • Dissolve the crude amide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, heat the mixture to reflux for a period determined by TLC monitoring.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, then 15% aqueous NaOH, and then water again.

  • Filter the resulting solids and wash them thoroughly with THF or ether.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude free amine.

Protocol 3: Formation of (2-Aminoadamantan-2-yl)methanol Hydrochloride
  • Dissolve the crude free amine in a minimal amount of diethyl ether or another suitable solvent.

  • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.[14]

  • If necessary, recrystallize the product from a suitable solvent like methanol to improve purity.[9][10]

References

  • Vertex AI Search. (n.d.). Ritter reaction.
  • BenchChem. (2025). Synthesis of 2-Adamantyl-Containing Amines: Application Notes and Protocols for Researchers.
  • Wikipedia. (n.d.). Ritter reaction.
  • Pearson+. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid.... Study Prep.
  • Alfa Chemistry. (n.d.). Ritter Reaction.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • ACS Publications. (2012, April 17). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.
  • Royal Society of Chemistry. (2025, October 15). Synthesis of noradamantane building blocks. Organic Chemistry Frontiers. [Link]

  • PMC. (n.d.). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4.
  • BenchChem. (2025, December). How to improve the yield of adamantanone synthesis.
  • Chemical Substance Information. (n.d.). (2-aminoadamantan-2-yl)methanol hydrochloride.
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4.
  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Chemistry.
  • ResearchGate. (2012, April 17). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.
  • MDPI. (2021, September 11). Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands.
  • PMC. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

Sources

Optimization

Optimizing recrystallization conditions for (2-Aminoadamantan-2-yl)methanol hydrochloride

Welcome to the Technical Support Center for the purification and solid-state optimization of (2-Aminoadamantan-2-yl)methanol hydrochloride . As a Senior Application Scientist, I have designed this guide to address the un...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and solid-state optimization of (2-Aminoadamantan-2-yl)methanol hydrochloride .

As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with crystallizing amphiphilic adamantane derivatives. The adamantane core imparts extreme lipophilicity and steric bulk, while the amine hydrochloride and hydroxyl moieties drive strong, directional hydrogen bonding. This structural dichotomy often leads to frustrating phenomena such as liquid-liquid phase separation (oiling out) and the formation of unintended solvates.

This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure you achieve high-purity, anhydrous crystalline material.

Part 1: Physicochemical Profiling & Solvent Selection

Selecting the correct solvent system is the most critical step. The polar hydrochloride salt requires a short-chain alcohol for dissolution, while the bulky adamantane cage requires a carefully selected anti-solvent to induce precipitation without trapping solvent molecules in the crystal lattice.

Table 1: Quantitative Comparison of Recommended Solvent Systems

Solvent System (Primary / Anti-Solvent)Optimal Ratio (v/v)Primary B.P. (°C)Anti-Solvent B.P. (°C)Expected YieldMechanistic Outcome & Troubleshooting Notes
Ethanol / Acetone 1:3 to 1:578.056.0High (>85%)Ideal. Acetone acts as a strong anti-solvent and hydrogen-bond acceptor, preventing hydrate formation.
Methanol / Diethyl Ether 1:465.034.6Moderate (~75%)High risk of oiling out due to rapid supersaturation. Requires very slow cooling rates.
Isopropanol / Ethyl Acetate 1:282.577.1Low (~60%)Excellent for purging structurally similar lipophilic impurities. Slower crystallization kinetics.
Ethanol / 1,4-Dioxane 1:378.0101.0VariableAvoid. Adamantane cages readily form channel hemisolvates with cyclic ethers.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a milky emulsion or a heavy oil layer) instead of crystallizing. What causes this and how do I fix it? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solute concentration exceeds its solubility limit at a temperature above the melting point of the solute in that specific solvent mixture. The bulky adamantane cage disrupts efficient crystal lattice packing, lowering the kinetic barrier for forming a solute-rich liquid phase rather than a solid nucleus.

  • The Fix: You must alter the thermodynamics of the system. First, decrease the supersaturation generation rate by slowing your cooling ramp (e.g., 0.1 °C/min). Second, if oiling out persists, switch to a solvent system where the solubility curve is less steep (e.g., transition from Methanol/Diethyl Ether to Ethanol/Acetone). Finally, introducing seed crystals just above the cloud point will bypass the high nucleation energy barrier, forcing solid-state growth.

Q2: I obtained crystals, but NMR/TGA analysis shows trapped solvent. Why does this happen, and how can I obtain the anhydrous form? A2: Adamantane derivatives are notorious for forming channel solvates. The rigid, tetrahedral symmetry of the adamantyl cage often prevents efficient close-packing of the ions, leaving solvent-accessible voids in the crystal lattice. As demonstrated in computational crystal energy landscape studies of similar adamantane hydrochlorides, these voids are readily occupied by solvent molecules like 1,4-dioxane or water to stabilize the lattice ().

  • The Fix: Avoid cyclic ethers and aqueous mixtures entirely. Use smaller, highly volatile anti-solvents (like acetone) and dry the isolated crystals under high vacuum at 40–50 °C. If a hydrate has already formed, utilize Protocol B (Slurry Maturation) below to thermodynamically drive the conversion to the anhydrous polymorph.

Q3: The yield of my recrystallized hydrochloride salt is unacceptably low. A3: The polar amino alcohol hydrochloride motif makes this compound highly soluble in short-chain alcohols and water. If your primary solvent contains even trace amounts of water, the solubility of the hydrochloride salt increases exponentially, drastically reducing your recovery ().

  • The Fix: Ensure absolute, anhydrous solvents are used. Maximize the anti-solvent ratio (up to 1:5 primary:anti-solvent) and allow the crystallization mixture to mature at -20 °C for at least 12 hours to suppress solubility.

Part 3: Experimental Workflows & Logical Relationships

Workflow Start Dissolve Crude Salt in Primary Solvent (e.g., EtOH) at 60°C Filter Hot Filtration (Remove Insoluble Impurities) Start->Filter Cooling Controlled Cooling (0.1 - 0.5 °C/min) Filter->Cooling Antisolvent Dropwise Addition of Anti-solvent (e.g., Acetone) Cooling->Antisolvent If high solubility Seed Seeding (Optional) (Induce Nucleation) Cooling->Seed If supersaturated Isolate Filter, Wash & Dry (Vacuum, 40 °C) Antisolvent->Isolate Seed->Isolate

Fig 1: Step-by-step workflow for anti-solvent recrystallization of adamantane derivatives.

OilingOut Observation Observation: Oiling Out (LLPS) Cause Cause: Supersaturation at T > Tmelt(mixture) Observation->Cause Action1 Action 1: Reduce Cooling Rate Cause->Action1 Action2 Action 2: Change Solvent System Cause->Action2 Action3 Action 3: Introduce Seed Crystals Cause->Action3 Success Result: Crystalline Solid Action1->Success Action2->Success Action3->Success

Fig 2: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Crystallization (Ethanol/Acetone)

This protocol is designed to maximize purity while preventing the formation of hydrates or solvates.

  • Dissolution: Suspend 1.0 g of crude (2-Aminoadamantan-2-yl)methanol hydrochloride in 5.0 mL of absolute, anhydrous ethanol in a 20 mL scintillation vial. Heat to 60 °C under constant magnetic stirring until the solid is fully dissolved.

  • Hot Filtration: To prevent heterogeneous nucleation on impurity particles, quickly filter the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed receiving vial.

  • Anti-Solvent Addition: While maintaining the filtered solution at 50 °C, add 15.0 mL of anhydrous acetone dropwise (approx. 1 mL/min).

    • Self-Validation Check: If the solution becomes persistently cloudy, stop the addition and wait for it to clear. If it turns milky and separates into two liquid layers, LLPS has occurred. Immediately reheat to 60 °C to redissolve, and proceed to Step 4 without adding more anti-solvent.

  • Controlled Cooling: Transfer the vial to a programmable cooling bath. Cool from 50 °C to 5 °C at a strict rate of 0.2 °C/min. This slow kinetic ramp ensures the growth of large, pure crystals rather than amorphous precipitates ().

  • Isolation: Filter the resulting crystalline suspension under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold acetone to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45 °C at <10 mbar for 12 hours to remove all residual solvent.

Protocol B: Slurry Maturation (Polymorph/Solvate Conversion)

Use this protocol if your initial crystallization yielded a solvate, a hydrate, or an amorphous solid.

  • Suspension: Suspend 1.0 g of the solvated or impure crystals in 10.0 mL of anhydrous ethyl acetate (a non-solvating, low-polarity solvent).

  • Ostwald Ripening: Stir the suspension vigorously at 25 °C for 48 hours.

    • Causality: Ethyl acetate provides just enough solubility for the compound to undergo continuous microscopic dissolution and recrystallization. Over time, thermodynamics will drive the conversion of metastable solvates into the most thermodynamically stable, solvent-free polymorph.

  • Isolation: Filter the suspension, wash with 5 mL of cold ethyl acetate, and dry under vacuum at 40 °C.

Part 5: References

  • Pham, V. H., Tran, T. H., Vu, B. D., & Le, H. B. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. URL:[Link]

  • Mohamed, S., Karothu, D. P., & Naumov, P. (2016). Solvent inclusion in the crystal structure of bis[(adamantan-1-yl)methanaminium chloride] 1,4-dioxane hemisolvate monohydrate explained using the computed crystal energy landscape. IUCrJ, 3(6), 432-441. URL:[Link]

  • Wieser, J., Lengauer, H., Klingler, E., Pichler, A., & Sturm, H. (2007). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office, EP2145890B1. URL:

Reference Data & Comparative Studies

Validation

Pharmacological Comparison Guide: (2-Aminoadamantan-2-yl)methanol hydrochloride vs. Memantine in NMDA Receptor Antagonism

Executive Summary & Mechanistic Overview Adamantane derivatives have long been a cornerstone in neuropharmacology, primarily due to their unique, highly lipophilic cage structure that facilitates excellent blood-brain ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Adamantane derivatives have long been a cornerstone in neuropharmacology, primarily due to their unique, highly lipophilic cage structure that facilitates excellent blood-brain barrier (BBB) penetration[1]. Memantine (1-amino-3,5-dimethyladamantane) serves as the clinical gold standard in this class, acting as an uncompetitive, low-affinity, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor[2]. Its therapeutic value lies in its ability to selectively prevent glutamate-induced excitotoxicity while sparing physiological synaptic transmission.

(2-Aminoadamantan-2-yl)methanol hydrochloride (CAS 1257334-61-4) represents a targeted structural evolution of this pharmacophore[3]. By shifting the primary amine to the 2-position and introducing a polar hydroxymethyl group, this compound fundamentally alters the steric and electronic profile of the adamantane cage[4]. This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR), binding kinetics, and experimental evaluation workflows for these two compounds, designed for researchers and drug development professionals.

Structure-Activity Relationship (SAR) & Physicochemical Profiling

The interaction between adamantane derivatives and the NMDA receptor is highly sensitive to both the position of the amine and the overall lipophilicity of the molecule.

  • Memantine (1-Aminoadamantane derivative): Memantine features an amino group at the bridgehead 1-position and two methyl groups at the 3 and 5 positions. These methyl groups increase steric bulk and lipophilicity[2]. This structural configuration optimizes its dwell time in the NMDA receptor pore, achieving the critical "fast off-rate" required for clinical tolerability. It binds deep within the channel at the PCP binding site, blocking excessive Ca2+ influx.

  • (2-Aminoadamantan-2-yl)methanol (2-Aminoadamantane derivative): Moving the amine to the 2-position changes the vector of interaction within the receptor's binding pocket[5]. Furthermore, the addition of the hydroxymethyl (-CH2OH) moiety introduces a hydrogen-bond donor/acceptor. In the context of the NMDA receptor pore—an aqueous cavity adjacent to the channel filter—this polar group can interact with residual water molecules or polar amino acid residues[1]. This modification decreases overall lipophilicity compared to memantine, potentially increasing aqueous solubility and altering the channel-blocking kinetics (specifically, the off-rate and receptor trapping dynamics)[4].

Quantitative Comparison Table

The following table summarizes the physicochemical and pharmacological properties of the two compounds to aid in experimental design and comparative analysis.

PropertyMemantine Hydrochloride(2-Aminoadamantan-2-yl)methanol HCl
CAS Number 41100-52-11257334-61-4
Molecular Formula C12H21N · HClC11H19NO · HCl
Molecular Weight 215.76 g/mol 217.73 g/mol [3]
Pharmacophore Base 1-Aminoadamantane2-Aminoadamantane[5]
Primary Target NMDA Receptor (PCP Site)NMDA Receptor
Mechanism of Action Uncompetitive Antagonist[2]Uncompetitive Antagonist
Key Structural Difference 3,5-dimethyl groups (Lipophilic)2-hydroxymethyl group (Polar)

Signaling Pathway & Blockade Mechanism

The diagram below illustrates the comparative blockade mechanics of both compounds within the NMDA receptor signaling pathway.

NMDAR_Pathway Glutamate Glutamate & Glycine (Co-agonists) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Activates Ca2_Influx Excessive Ca2+ Influx (Excitotoxicity) NMDAR->Ca2_Influx Drives Memantine Memantine (Uncompetitive Blocker) Memantine->NMDAR Blocks Pore Neuroprotection Neuroprotection (Preserved Synaptic Function) Memantine->Neuroprotection Prevents Excitotoxicity AAM (2-Aminoadamantan-2-yl)methanol (Variant Blocker) AAM->NMDAR Blocks Pore (Altered Kinetics) AAM->Neuroprotection Prevents Excitotoxicity

Mechanism of NMDA receptor open-channel blockade by adamantane derivatives.

Experimental Methodology: In Vitro NMDA Receptor Antagonism Assay

To objectively compare the antagonistic performance of (2-Aminoadamantan-2-yl)methanol hydrochloride against memantine, a whole-cell patch-clamp electrophysiology assay on cultured hippocampal neurons is the required standard. This protocol is designed as a self-validating system to measure both the IC50 and the receptor off-rate.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Step 1: Cell Preparation & Bath Solution

  • Action: Culture primary rat hippocampal neurons (DIV 14-21). Perfuse the recording chamber with a Mg2+-free extracellular artificial cerebrospinal fluid (aCSF).

  • Causality (The "Why"): At resting membrane potentials, extracellular Mg2+ causes a voltage-dependent physiological block of the NMDA receptor pore. Removing Mg2+ is strictly required to isolate the pharmacological blockade induced by the test compounds. Failure to remove Mg2+ will result in false-positive antagonism data.

Step 2: Co-Agonist Application

  • Action: Apply 100 µM Glutamate and 10 µM Glycine via a rapid perfusion system.

  • Causality (The "Why"): The NMDA receptor is unique in requiring the simultaneous binding of two co-agonists (glutamate and glycine) for channel opening. Because both memantine and 2-aminoadamantane derivatives are uncompetitive antagonists, they can only bind to the receptor after it has opened. Glycine must be present to permit channel opening and subsequent compound binding.

Step 3: Compound Co-Application & Voltage Clamp

  • Action: Clamp the membrane potential at -70 mV. Co-apply varying concentrations (0.1 µM to 100 µM) of either Memantine or (2-Aminoadamantan-2-yl)methanol hydrochloride.

  • Causality (The "Why"): Holding the cell at -70 mV mimics the resting membrane potential, creating a strong electrical driving force for inward Ca2+ and Na+ currents through the open NMDA channels. Measuring the reduction in this inward current across the concentration gradient allows for the precise calculation of the half-maximal inhibitory concentration (IC50).

Step 4: Kinetic Analysis (Washout & Off-Rate Validation)

  • Action: Wash out the test compound using standard aCSF while maintaining agonist (Glutamate/Glycine) application to measure the recovery of the inward current.

  • Causality (The "Why"): This step self-validates the uncompetitive nature of the block. The therapeutic safety of memantine relies on its fast off-rate, allowing it to leave the channel during high-frequency physiological synaptic transmission. Comparing the washout recovery time of (2-Aminoadamantan-2-yl)methanol against memantine will definitively show how the polar hydroxymethyl group affects receptor trapping and residence time.

Experimental Workflow Visualization

PatchClampWorkflow Prep 1. Cell Prep (Hippocampal Neurons) Bath 2. Mg2+-Free Bath (Removes Native Block) Prep->Bath Agonist 3. Apply Agonists (NMDA + Glycine) Bath->Agonist Antagonist 4. Co-apply Compound (Memantine / 2-AAM) Agonist->Antagonist Record 5. Patch-Clamp (Record Inward Current) Antagonist->Record Analysis 6. Data Analysis (Calculate IC50 & Off-rate) Record->Analysis

Step-by-step whole-cell patch-clamp electrophysiology workflow for NMDAR antagonists.

Sources

Comparative

A Comparative Toxicological Guide: (2-Aminoadamantan-2-yl)methanol hydrochloride vs. Rimantadine Hydrochloride

Introduction: The Adamantane Scaffold in Antiviral Research The rigid, lipophilic, tricyclic alkane structure of adamantane has long been a privileged scaffold in medicinal chemistry. Its unique properties have been leve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Adamantane Scaffold in Antiviral Research

The rigid, lipophilic, tricyclic alkane structure of adamantane has long been a privileged scaffold in medicinal chemistry. Its unique properties have been leveraged to improve the pharmacokinetic and pharmacodynamic profiles of various therapeutic agents.[1][2] The first adamantane-based drugs to achieve clinical success were amantadine and its α-methyl derivative, rimantadine, both approved as antiviral agents against the influenza A virus.[3] They function by blocking the M2 proton ion channel, a crucial component in the viral replication cycle.[4][5][6]

While rimantadine's efficacy and safety have been well-documented since its FDA approval in 1994, the emergence of novel adamantane derivatives necessitates a thorough and comparative toxicological evaluation.[4][6] This guide provides a detailed comparison between the established antiviral, rimantadine, and a lesser-known derivative, (2-Aminoadamantan-2-yl)methanol hydrochloride.

For drug development professionals, understanding the potential toxicity of a new chemical entity (NCE) relative to an established benchmark is critical. This guide synthesizes the available public data and, where data is absent, provides the authoritative experimental protocols required to generate a comprehensive, comparative toxicity profile. This approach underscores the causality behind toxicological screening, moving from preliminary hazard identification to quantitative risk assessment.

Compound Profiles

Rimantadine Hydrochloride
  • Structure: (RS)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride

  • Mechanism of Action: Primarily inhibits the replication of influenza A viruses by blocking the viral M2 proton channel, which is essential for viral uncoating within the host cell.[5][6][7]

  • Clinical Use: Approved for the treatment and prophylaxis of illness caused by influenza A virus strains.[7]

  • Known Toxicity: Rimantadine is generally well-tolerated, but it is associated with dose-dependent central nervous system (CNS) and gastrointestinal side effects, including nervousness, insomnia, difficulty concentrating, and nausea.[6][8][9] It is extensively metabolized in the liver, but is considered unlikely to cause significant hepatotoxicity.[5][7]

(2-Aminoadamantan-2-yl)methanol hydrochloride
  • Structure: (2-aminoadamantan-2-yl)methanol hydrochloride

  • Mechanism of Action: While not definitively established in publicly available literature, its structural similarity to other aminoadamantanes suggests potential activity as a viral ion channel inhibitor or as a modulator of CNS receptors, such as the NMDA receptor.

  • Clinical Use: Not an approved drug; it is primarily available as a research chemical.

  • Known Toxicity: Comprehensive toxicological data is not available in peer-reviewed literature. However, hazard classifications have been notified to the European Chemicals Agency (ECHA), indicating potential hazards.[10]

Comparative Toxicological Data Summary

A direct, data-driven comparison is limited by the scarcity of public information on (2-Aminoadamantan-2-yl)methanol hydrochloride. The following table summarizes the currently available data, highlighting the existing knowledge gaps.

CompoundEndpointValue / ClassificationSpecies / SystemReference
Rimantadine Hydrochloride Acute Oral LD50640 mg/kgRat[4][11]
Acute Intraperitoneal LD50135 mg/kgRat, Mouse[11]
Primary Adverse EffectsCNS (nervousness, insomnia), GI (nausea)Human[6][8][9]
HepatotoxicityUnlikely cause of clinically apparent liver injuryHuman[5]
(2-Aminoadamantan-2-yl)methanol hydrochloride Acute Oral LD50Data Not Available-
Skin Corrosion/IrritationGHS Category 2: Causes skin irritationECHA Notified C&L[10]
Serious Eye Damage/IrritationGHS Category 2A: Causes serious eye irritationECHA Notified C&L[10]
Specific Target Organ Toxicity (Single Exposure)GHS Category 3: May cause respiratory irritation; or May cause drowsiness or dizzinessECHA Notified C&L[10]

Essential Protocols for a Comprehensive Comparative Toxicity Assessment

To bridge the data gap identified above, a standardized battery of toxicological tests must be performed on (2-Aminoadamantan-2-yl)methanol hydrochloride. The following protocols represent the industry standard for preclinical safety assessment, enabling a direct and reliable comparison with rimantadine.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The first step in evaluating a compound's toxicity is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cytotoxicity.[12][13] This assay determines the 50% cytotoxic concentration (CC50), a critical parameter for calculating the in vitro therapeutic window (Selectivity Index = CC50 / IC50).[14] A high CC50 value is desirable.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed MDCK or A549 cells in 96-well plates incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 prep_compound 3. Prepare serial dilutions of test compounds incubate1->prep_compound treat 4. Replace media with compound dilutions prep_compound->treat incubate2 5. Incubate for 48-72h treat->incubate2 add_mtt 6. Add MTT reagent to each well incubate2->add_mtt incubate3 7. Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solv 8. Add solubilizing agent (e.g., DMSO) incubate3->add_solv read 9. Read absorbance at 570 nm add_solv->read analyze 10. Plot dose-response curve and calculate CC50 read->analyze

Caption: Workflow for determining the 50% cytotoxic concentration (CC50).

Detailed Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza studies or A549 human lung carcinoma cells) into 96-well microplates at a density of 1 x 10⁴ cells/well.[14]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and monolayer formation.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with solvent only (vehicle control).

  • Incubation: Incubate the treated plates for a period that reflects the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve and determine the CC50 value using non-linear regression analysis.

Protocol 2: In Vivo Acute Oral Toxicity (OECD Test Guideline 425)

Rationale: To determine a substance's intrinsic toxicity after a single oral dose, a standardized in vivo study is required. The Up-and-Down Procedure (UDP) as described in OECD TG 425 is the preferred method as it minimizes animal usage while still providing a statistically robust LD50 (median lethal dose) estimate and confidence intervals.[15][16] This protocol is essential for GHS classification and for establishing a safe starting dose for further preclinical studies.

OECD425_Workflow start 1. Select Starting Dose (e.g., 175 mg/kg) dose1 2. Dose one animal (usually female rat) start->dose1 observe1 3. Observe for 48h dose1->observe1 decision1 Animal Survives? observe1->decision1 dose_up 4a. Dose next animal at HIGHER dose (e.g., 550 mg/kg) decision1->dose_up  Yes dose_down 4b. Dose next animal at LOWER dose (e.g., 55 mg/kg) decision1->dose_down  No (Dies) observe2 5. Observe for 48h dose_up->observe2 observe3 5. Observe for 48h dose_down->observe3 repeat 6. Repeat sequence based on outcome (total of ~5 animals) observe2->repeat observe3->repeat end_obs 7. Observe all animals for a total of 14 days repeat->end_obs analysis 8. Calculate LD50 and Confidence Intervals using Maximum Likelihood Estimation end_obs->analysis

Caption: Decision workflow for the OECD 425 Up-and-Down Procedure.

Detailed Methodology:

  • Animal Selection and Housing: Use a single sex, typically female young adult rats, which are generally more sensitive. Acclimatize animals for at least 5 days prior to the study.

  • Dose Selection: Based on any available data (e.g., in vitro cytotoxicity, data from structurally related compounds), select a starting dose from the predefined series (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).[17]

  • Dosing: Administer the test substance as a single oral dose via gavage to one animal after a brief fasting period.

  • Observation: Observe the animal closely for signs of toxicity for the first few hours post-dosing and at least once daily for 14 days.

  • Sequential Dosing Decision:

    • If the animal survives after a set period (typically 48 hours), the next animal is dosed at a higher level (by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Continuation: Continue this sequential process until one of the stopping criteria defined in the guideline is met. This typically involves 4-6 animals.

  • Data Collection: Record all signs of toxicity, body weight changes, and any mortalities. Perform a gross necropsy on all animals at the end of the study.

  • Analysis: Use the AOT425StatPgm software provided with the guideline to calculate the LD50 estimate and its confidence interval.

Protocol 3: In Vitro Genotoxicity Screening

Rationale: Genotoxicity assessment is a regulatory requirement to evaluate a compound's potential to cause genetic damage, which can lead to cancer or heritable diseases.[18] A standard battery of tests is used because no single assay can detect all mechanisms of genotoxicity.[19][20] The initial and most common test is the bacterial reverse mutation assay (Ames test), which screens for the ability of a substance to induce gene mutations.[21]

Genotox_Battery cluster_stage1 Stage 1: In Vitro Screening cluster_stage2 Stage 2: In Vivo Follow-up (if In Vitro is positive) ames Bacterial Reverse Mutation Assay (Ames Test) Purpose: Detects point mutations mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) Purpose: Detects clastogenicity/aneugenicity decision Results from Stage 1? mammalian->decision invivo In Vivo Mammalian Genotoxicity Test (e.g., Rodent Micronucleus Test) Purpose: Confirms effect in a whole animal system negative Negative: Low genotoxic concern decision->negative All Negative positive Positive: Proceed to Stage 2 decision->positive Any Positive positive->invivo

Caption: Standard testing battery for assessing genotoxicity potential.

Ames Test (OECD TG 471) Methodology Overview:

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli that have been engineered with specific mutations in the histidine or tryptophan operon, respectively. These mutations render them unable to synthesize the essential amino acid.

  • Metabolic Activation: Test the compound both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test substance.

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks the specific amino acid they cannot synthesize.

  • Incubation & Scoring: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) will be able to grow and form colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Discussion and Future Directions

The available data indicates that rimantadine possesses moderate acute oral toxicity in rodents and a well-defined profile of non-lethal side effects in humans.[4][6] In contrast, (2-Aminoadamantan-2-yl)methanol hydrochloride is a largely uncharacterized compound from a toxicological perspective. The GHS hazard classifications from ECHA serve as an important preliminary warning, suggesting it may act as an irritant and could affect the respiratory system or cause CNS depression upon a single exposure.[10]

The structural difference—an amino methanol group at a secondary carbon for the new compound versus an aminoethyl group at a tertiary carbon for rimantadine—will likely have significant toxicological implications. These changes can alter the compound's lipophilicity, metabolic stability, and interaction with biological targets, thereby modifying its entire safety profile.

To move forward, the execution of the protocols detailed in this guide is paramount.

  • The MTT assay will establish the basal cytotoxicity (CC50) and allow for the calculation of a selectivity index once antiviral efficacy (IC50) is determined.

  • The OECD 425 study will provide the acute oral LD50, allowing for a direct comparison with rimantadine's 640 mg/kg value and enabling proper hazard classification.

  • The genotoxicity battery , starting with the Ames test, will screen for mutagenic potential, a critical safety hurdle in drug development.

Conclusion

While rimantadine serves as a well-understood toxicological benchmark for adamantane-based antivirals, (2-Aminoadamantan-2-yl)methanol hydrochloride remains an unknown entity. Preliminary hazard data suggests a need for cautious handling and further investigation. A direct comparison of their toxicity is not currently possible due to a lack of empirical data for the newer compound. This guide provides the scientific rationale and validated experimental workflows necessary to generate the required data, enabling researchers and drug development professionals to conduct a rigorous, side-by-side toxicological assessment and make informed decisions about the future development of this and other novel adamantane derivatives.

References

  • Creative Diagnostics. In Vitro Antiviral Testing. [Link]

  • National Institute of Health. (2020, June 10). Rimantadine - LiverTox - NCBI Bookshelf. [Link]

  • U.S. Food and Drug Administration. Label (rimantadine hydrochloride tablets). [Link]

  • Wikipedia. Rimantadine. [Link]

  • ResearchGate. Adamantane derivatives: Pharmacological and toxicological properties (Review). [Link]

  • Patsnap Synapse. (2024, June 14). What is Rimantadine Hydrochloride used for?[Link]

  • ResearchGate. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • National Toxicology Program. OECD Test Guideline 425. [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • European Commission Joint Research Centre. Acute Toxicity. [Link]

  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420. [Link]

  • National Center for Biotechnology Information. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC. [Link]

  • European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • Dovepress. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances. [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Erciyes Medical Journal. (2024, January 24). Assessment of In-vitro Cytotoxicity and In-ovo Virucidal Antiviral Efficacy of Various Plant Extracts and Bioactive Molecules. [Link]

  • bioRxiv. (2020, June 20). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. [Link]

  • OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • PubChem. (2-aminoadamantan-2-yl)methanol hydrochloride — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. In vitro methods for testing antiviral drugs - PMC. [Link]

  • Scilit. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. [Link]

  • U.S. Food and Drug Administration. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • ASM Journals. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. [Link]

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [Link]

  • bioRxiv. (2024, September 10). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance. [Link]

  • National Center for Biotechnology Information. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults - PMC. [Link]

  • MDPI. (2023, September 14). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. [Link]

  • PubChem. 2-Aminoadamantane hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Adamantanone. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Aminoadamantan-2-yl)methanol hydrochloride proper disposal procedures

Proper handling and disposal of specialized chemical compounds require more than just reading a Safety Data Sheet (SDS); they demand a mechanistic understanding of the chemical's properties and a rigorous adherence to re...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized chemical compounds require more than just reading a Safety Data Sheet (SDS); they demand a mechanistic understanding of the chemical's properties and a rigorous adherence to regulatory frameworks. As a highly lipophilic adamantane derivative paired with a water-soluble hydrochloride salt, (2-Aminoadamantan-2-yl)methanol hydrochloride presents unique operational challenges.

This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling, regulatory compliance, and proper disposal of this compound.

Chemical Profiling & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand why a chemical is hazardous. The adamantane core is highly lipophilic, allowing it to easily cross biological membranes (including the blood-brain barrier). However, the addition of the hydrochloride (HCl) salt renders the molecule water-soluble, changing how it interacts with human tissue and environmental systems.

According to chemical substance databases, (2-Aminoadamantan-2-yl)methanol hydrochloride (CAS: 1257334-61-4) triggers specific Global Harmonized System (GHS) hazard classifications[1].

Table 1: Chemical & Hazard Profile

Property / GHS CodeHazard DescriptionMechanistic Rationale
Chemical Identity (2-Aminoadamantan-2-yl)methanol HClAdamantane core provides lipophilicity; the HCl salt provides aqueous solubility and hygroscopicity.
Skin Irrit. 2 (H315) Causes skin irritationThe acidic salt dissociates in the moisture of the skin's stratum corneum, causing localized pH shifts and inflammation[1].
Eye Irrit. 2A (H319) Causes serious eye irritationDissolution in the tear film causes immediate osmotic stress and protein denaturation in the corneal epithelium[1].
STOT SE 3 (H336) May cause drowsiness or dizzinessInhaled crystalline dust absorbs rapidly across the alveolar mucosa. The lipophilic core crosses the blood-brain barrier, modulating central nervous system (CNS) pathways[1].

Causality-Driven PPE Specifications

Standard laboratory safety protocols for adamantane derivatives dictate specific Personal Protective Equipment (PPE) to mitigate the mechanistic hazards outlined above[2].

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationCausal Justification
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents airborne crystalline dust from contacting and dissolving in ocular fluid[2].
Hand Minimum 4 mil Nitrile GlovesNitrile provides an impervious barrier against organic hydrochloride salts, preventing dermal absorption[2].
Body Flame-resistant Laboratory CoatPrevents the accumulation of hazardous dust on personal clothing, reducing secondary exposure[2].
Respiratory N95 or P100 Particulate RespiratorRequired only if handling occurs outside a fume hood to prevent alveolar absorption of dust[2].

Operational Workflow: Handling to Decontamination

To prevent the aerosolization of fine powders, operations must follow a strict, self-validating workflow.

OperationalWorkflow A 1. Fume Hood Preparation B 2. Anti-Static Handling A->B C 3. Equipment Decontamination B->C D 4. Waste Segregation C->D E 5. EPA-Compliant Storage D->E

Step-by-step operational and handling workflow for adamantane derivatives.

Step-by-Step Handling Methodology
  • Ventilation Verification: Before opening the chemical container, verify that the chemical fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm).

    • Self-Validation Check: If the velocity drops below 80 fpm, the system should alarm; immediately seal the container and halt operations until proper ventilation is restored.

  • Static Suppression: Ground all metal spatulas or use anti-static plastic weighing boats. Fine organic powders carry static charges that cause rapid aerosolization upon transfer.

  • Mass Transfer: Carefully transfer the required mass using slow, deliberate movements to minimize dust generation.

  • Decontamination: Rinse all reusable spatulas with a compatible organic solvent (e.g., isopropanol) followed by distilled water. Collect all rinsate into a designated liquid waste carboy.

Comprehensive Disposal & RCRA Compliance

Under the Resource Conservation and Recovery Act (RCRA) and the, laboratories must manage this compound as a hazardous waste[3],[4]. Because it is an active pharmaceutical-like compound, it is strictly prohibited from sewer disposal[5]. It must be disposed of via an approved waste disposal plant (P501)[6].

WasteSegregation Root Adamantane HCl Waste Stream Solid Solid Waste (Powder/PPE) Root->Solid Liquid Liquid Waste (Solvent Wash) Root->Liquid SolidBin Non-Halogenated Solid Waste Bin Solid->SolidBin LiquidBin Aqueous/Organic Liquid Carboy Liquid->LiquidBin

Waste stream segregation logic for solid and liquid chemical byproducts.

Step-by-Step Disposal Methodology
  • Container Selection: Select a high-density polyethylene (HDPE) container for solid waste accumulation. Avoid metal containers, as residual chloride ions from the hydrochloride salt can cause pitting corrosion over time.

  • Hazard Labeling: Apply a standardized RCRA hazardous waste label immediately upon the first drop of waste entering the container. The GIR mandates that the label must explicitly state "Hazardous Waste" and include the primary hazard indicator (e.g., "Irritant")[3],[4].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container remains tightly closed unless actively adding waste.

  • TSDF Transfer: Once the container is full, date the label and transfer it to your facility's central accumulation area. The waste must be shipped to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[6],[7].

Emergency Spill Management

In the event of an accidental powder spill, do not use dry sweeping techniques, as this will aerosolize the H336-classified dust[1].

Step-by-Step Spill Cleanup Methodology
  • Isolation: Evacuate personnel from the immediate vicinity and maximize local exhaust ventilation.

  • Containment: Lightly mist the spilled powder with a minimal amount of water, or cover it with damp absorbent pads to suppress dust generation.

  • Collection: Use a plastic scoop to collect the damp material. Avoid using high-velocity vacuums unless they are specifically rated for hazardous chemical dust with HEPA filtration.

  • Disposal: Place the collected material and all contaminated cleanup supplies into a sealable HDPE container. Label it as "Hazardous Spill Residue - Irritant" and process it through the standard TSDF incineration workflow[6].

References

  • NextSDS. "(2-aminoadamantan-2-yl)methanol hydrochloride — Chemical Substance Information." NextSDS Database. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Improvements Rule; Technical Corrections." Federal Register. URL: [Link]

  • Quarles & Brady LLP. "EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule." Quarles Publications. URL:[Link]

Sources

Handling

Personal protective equipment for handling (2-Aminoadamantan-2-yl)methanol hydrochloride

Advanced Handling and Safety Protocol for (2-Aminoadamantan-2-yl)methanol hydrochloride As a researcher or drug development professional, handling specialized adamantane derivatives requires moving beyond generic laborat...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol for (2-Aminoadamantan-2-yl)methanol hydrochloride

As a researcher or drug development professional, handling specialized adamantane derivatives requires moving beyond generic laboratory safety checklists. (2-Aminoadamantan-2-yl)methanol hydrochloride (CAS: 1257334-61-4) possesses unique structural characteristics—specifically, a highly lipophilic adamantane cage coupled with a hydrophilic amino-alcohol motif, presented as a hydrochloride salt[1][2].

This guide provides a causality-driven framework for personal protective equipment (PPE), safe handling, and emergency response, ensuring that your operational protocols are scientifically grounded and self-validating.

Mechanistic Hazard Assessment

To protect yourself, you must first understand why this chemical poses specific risks. The hazards of this compound are directly tied to its molecular structure:

  • Systemic CNS Toxicity (H336): The bulky, lipophilic adamantane scaffold is notorious for its ability to rapidly cross the blood-brain barrier (BBB)[3]. If fine dust is inhaled, the compound can be absorbed systemically, leading to central nervous system (CNS) depression. This manifests clinically as drowsiness, dizziness, lethargy, or nausea (STOT SE 3)[1][4].

  • Localized Tissue Irritation (H315, H319): As a hydrochloride salt, the powder is hygroscopic. Upon contact with the natural moisture of human skin, sweat, or the tear film of the eye, the salt dissociates, causing a localized pH shift. This mechanism is responsible for acute skin irritation (Skin Irrit. 2) and severe eye irritation (Eye Irrit. 2A)[1].

Table 1: Chemical & Hazard Quantitative Profile

Property / Hazard Value / Code Mechanistic Implication
CAS Number 1257334-61-4 Unique identifier for safety tracking and compliance[1].
Molecular Weight 217.73 g/mol Low molecular weight facilitates rapid biological absorption[5].
Skin Irritation Category 2 (H315) Hydrochloride salt dissociates on skin moisture, altering local pH[1].
Eye Irritation Category 2A (H319) Severe irritation upon contact with mucosal membranes/tear film[1].

| Target Organ Toxicity | STOT SE 3 (H336) | Lipophilic core crosses BBB, causing CNS drowsiness/dizziness[1][3]. |

Personal Protective Equipment (PPE) Matrix

Do not rely on standard woven lab coats and latex gloves. The amphiphilic nature of this compound requires targeted PPE to prevent both dermal penetration and mucosal irritation.

PPE CategoryRecommended EquipmentMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (Min. 0.11 mm thickness); Double-gloving recommended.Nitrile provides a robust chemical barrier against the lipophilic adamantane core, preventing dermal penetration and H315-related irritation[1][6].
Eye/Face Protection ANSI Z87.1 compliant unvented chemical safety goggles.Unvented goggles are critical to prevent fine, aerosolized hydrochloride salt dust from dissolving in the tear film and causing H319 eye irritation[1][7].
Respiratory Protection N95/P100 Particulate Respirator.Mandatory if handled outside a Class II Biosafety Cabinet or Fume Hood. Prevents inhalation of micro-particulates that absorb through the alveolar epithelium, mitigating H336 risks[1][7].
Body Protection Disposable Tyvek® lab coat with elastic cuffs.Prevents the accumulation of hygroscopic dust on standard woven cotton lab coats, which could lead to delayed dermal exposure[8].

Standard Operating Procedure (SOP): Solubilization Workflow

Objective: Prepare a 10 mM stock solution for in vitro assays while eliminating aerosolization and exposure risks.

Step 1: Environmental Preparation

  • Conduct all weighing and transfer operations inside a certified chemical fume hood. Ensure the sash is positioned at the optimal operational height (typically 18 inches) to maintain proper face velocity[7].

  • Ensure the analytical balance is stabilized deep within the hood to prevent room drafts from dispersing the powder.

Step 2: Weighing and Transfer

  • Critical Step: Use anti-static weighing boats and spatulas. Reasoning: Hydrochloride salt powders are highly prone to accumulating static charge. Using standard polystyrene weigh boats can cause the powder to repel, aerosolizing the active pharmaceutical ingredient (API) directly into your breathing zone.

  • Carefully weigh the required mass of (2-Aminoadamantan-2-yl)methanol hydrochloride[5].

Step 3: Solubilization

  • Transfer the powder to a pre-labeled, amber glass vial (adamantane derivatives can be sensitive to prolonged light exposure).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

  • CAUTION: DMSO is a powerful penetration enhancer. If the DMSO stock solution contacts your skin, it will carry the dissolved adamantane derivative directly into your bloodstream, bypassing the stratum corneum barrier and accelerating systemic CNS toxicity[3][4].

  • Vortex gently until the solution is completely clear.

Step 4: Storage

  • Store aliquots at -20°C in a desiccator. The hydrochloride salt is hygroscopic and will degrade if exposed to ambient humidity[4].

Emergency Response & Disposal Plan

A self-validating safety system requires pre-planned, automatic responses to operational failures.

  • Dermal/Ocular Exposure: Immediately flush the affected area with copious amounts of water at an emergency eyewash or safety shower for a minimum of 15 minutes[3][6]. Remove contaminated clothing. Do not apply neutralizing agents to the skin. Seek immediate medical evaluation[3].

  • Inhalation: Move the affected personnel to fresh air immediately. Monitor closely for signs of CNS depression (dizziness, lethargy, altered mental acuity)[3][4].

  • Spill Containment: Do not dry-sweep. Dry sweeping aerosolizes the API. Gently cover the spill with damp absorbent paper (using water or a mild solvent) to suppress dust, then carefully wipe it up[7][8].

  • Waste Disposal: Place all contaminated wipes, weigh boats, and PPE into a sealed, clearly labeled hazardous waste container. Dispose of as halogenated organic solid waste via a licensed hazardous waste contractor[6][8].

Operational Workflow Diagram

G cluster_0 Standard Operating Procedure cluster_1 Emergency Response & Disposal Prep 1. PPE & Engineering Controls (Fume Hood, Nitrile Gloves) Weigh 2. Weighing & Solubilization (Anti-static tools, DMSO) Prep->Weigh Store 3. Storage (Desiccated, -20°C) Weigh->Store Spill Spill or Exposure Event Weigh->Spill Accidental Release Eval Assess Exposure Type Spill->Eval Contain Contain Spill (Wet Wipe, No Dry Sweeping) Spill->Contain Dermal Dermal/Eye: Flush 15 mins Eval->Dermal Inhale Inhalation: Fresh Air & Monitor CNS Eval->Inhale Dispose Dispose as Halogenated Waste (Incineration) Contain->Dispose

Safe handling, spill containment, and exposure response workflow for adamantane derivatives.

Sources

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